Bis(pyridine)iodonium tetrafluoroborate

Electrophilic Iodination Iodonium Chemistry Reagent Benchmarking

Bis(pyridine)iodonium tetrafluoroborate (IPy2BF4), commonly known as Barluenga's reagent, is a stable, solid iodonium(I) salt that serves as a mild yet powerful electrophilic iodinating and oxidizing reagent. It is commercially available from multiple vendors, typically at ≥95% purity, and is stored refrigerated (2–8 °C) for long-term stability.

Molecular Formula C10H12BF4IN2
Molecular Weight 373.93 g/mol
CAS No. 15656-28-7
Cat. No. B091570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pyridine)iodonium tetrafluoroborate
CAS15656-28-7
Synonymsis(pyridine)iodonium(I) tetrafluoroborate
IPy2BF4
Molecular FormulaC10H12BF4IN2
Molecular Weight373.93 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]
InChIInChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1
InChIKeyWVXJCTSZJWIBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4; CAS 15656-28-7) – Procurement-Relevant Identity and Core Characteristics


Bis(pyridine)iodonium tetrafluoroborate (IPy2BF4), commonly known as Barluenga's reagent, is a stable, solid iodonium(I) salt that serves as a mild yet powerful electrophilic iodinating and oxidizing reagent [1]. It is commercially available from multiple vendors, typically at ≥95% purity, and is stored refrigerated (2–8 °C) for long-term stability . Its reactivity profile enables broad functional group tolerance and selective transformations of unsaturated substrates, making it a foundational reagent in modern organic synthesis [1].

Why Barluenga's Reagent (CAS 15656-28-7) Cannot Be Substituted with Generic Iodinating Agents


Despite sharing a common iodinating function, seemingly interchangeable reagents such as elemental iodine (I₂), N-iodosuccinimide (NIS), and other iodonium(I) complexes exhibit profoundly different reactivity landscapes [1]. For instance, the [1–I–1]BF₄ cation (IPy2BF₄) achieves 93% antipyrine conversion in 2 hours, while I₂ delivers only 55% and DMAP-based [2–I–2]BF₄ reaches merely 50% under identical conditions [1]. Furthermore, IPy2BF₄ uniquely preserves protein functional integrity during aqueous Tyr iodination—a property not shared by conventional chloramine-T or Iodogen methods [2]. Direct substitution without quantitative head-to-head data therefore risks substantial yield loss, altered selectivity, or unintended substrate oxidation.

Quantitative Differentiation Evidence for Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4)


93% Antipyrine Iodination Conversion in 2 Hours – Outperforms Elemental Iodine (55%) and DMAP-Based Iodonium Complexes (49–63%)

In a head-to-head screening using antipyrine as a model substrate under identical conditions (2 hours, CH₂Cl₂, room temperature), IPy2BF₄ ([1–I–1]BF₄) achieved 93% conversion to iodo-antipyrine, significantly exceeding elemental iodine (55%) [1]. Alternative [N–I–N]+ complexes with more strongly coordinating ligands performed markedly worse: [2–I–2]BF₄ 50%, [2–I–2]PF₆ 58%, [2–I–2]OTf 63%, and [2–I–2]SbF₆ 49% [1]. Even the closest competitors, [5–I–5]PF₆ (89%) and [4–I–4]PF₆ (85%), failed to match IPy2BF₄'s efficiency [1].

Electrophilic Iodination Iodonium Chemistry Reagent Benchmarking

92% Regioselective Iodination of BINAP Dioxide with Complete Suppression of the 4,4′-Diiodo Isomer

IPy2BF4 was successfully employed for the regioselective iodination of BINAP dioxide, affording 5,5′-diiodoBINAP dioxide in 92% isolated yield with no detectable formation of the undesired 4,4′-diiodo isomer [1]. This high regioselectivity is critical for subsequent cross-coupling applications where regioisomeric purity directly impacts enantioselectivity of the derived chiral phosphine ligands [1].

Regioselective Iodination BINAP Derivatives Chiral Ligand Synthesis

Quantitative, Tyr-Selective Protein Iodination While Preserving Functional Integrity – A Class Advantage Over Conventional Radiolabeling Reagents

In the first reported application of IPy2BF4 for aqueous protein iodination, the reagent achieved quantitative, fast, and selective mono- and di-iodination of the most accessible surface tyrosine residues on insulin, lysozyme, and β-glucanohydrolase [1]. Critically, it preserved enzymatic activity when moderate Tyr labeling levels were pursued [1]. Conventional electrophilic iodination methods (e.g., chloramine-T, Iodogen, lactoperoxidase/H₂O₂) are known to induce oxidative side reactions that compromise protein structure and function [1].

Protein Iodination Tyrosine Labeling Bioconjugation Radiolabeling

Methionine-Compatible Solid-Phase Peptide Iodination – Evidence for Oxidative Tolerance Unmatched by Standard Electrophilic Iodination Reagents

IPy2BF4 efficiently iodinates tyrosine residues on resin-bound peptides while remarkably tolerating oxidation-sensitive methionine residues—a combination that is problematic with ICl, NIS, or I₂-based protocols where thioether oxidation is a common side reaction [1]. Compatibility with standard Fmoc solid-phase synthesis protocols was explicitly demonstrated [1].

Solid-Phase Peptide Synthesis Tyrosine Iodination Methionine Compatibility Peptide Modification

Tunable Single-Reagent Oxidation Platform: Selective Access to ω-Iodocarbonyls, Ketones, Aldehydes, and Esters from Alcohols

IPy2BF4 acts as a versatile, tunable oxidant whose product outcome is controlled by substrate structure and reaction conditions, enabling selective access to four distinct product classes from alcohols [1]. Cycloalkanols are oxidized to ω-iodocarbonyl compounds via C–C β-scission; simple secondary alcohols yield ketones; primary alcohols give aldehydes or esters depending on the protocol [1]. This tunability is not achievable with single-electron oxidants (e.g., TEMPO/bleach) or hypervalent iodine reagents like DIB/I2, which lack comparable product divergence from a single reagent [1].

Alcohol Oxidation Tunable Oxidation ω-Iodocarbonyl Synthesis Chemoselectivity

High-Value Application Scenarios for Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4) Driven by Quantitative Differentiation


Protein and Peptide Iodination for Radiolabeling, Structural Biology, and ADC Payload Conjugation

IPy2BF4 is the reagent of choice for introducing iodine isotopes (¹²⁵I, ¹²⁷I) into proteins and peptides under aqueous conditions while maintaining functional integrity [1]. Its Tyr selectivity and methionine compatibility directly address the two key failure modes—oxidative inactivation and off-target labeling—that plague chloramine-T and Iodogen protocols [2]. This makes it indispensable for preparing radioligands for receptor binding assays, iodinated proteins for X-ray crystallography (SAD/MAD phasing), and stable iodopeptide-drug conjugates.

Synthesis of Regiochemically Pure Iodoarene Building Blocks for Pd-Catalyzed Cross-Coupling and Materials Chemistry

IPy2BF4 enables the preparation of single-regioisomer iodoarenes in high yield (92% demonstrated for BINAP dioxide) with complete suppression of competing regioisomeric products [1]. This is critical for the synthesis of chiral phosphine ligands (BINAP, SEGPHOS families), functionalized OLED materials, and pharmaceutical intermediates where regioisomeric impurities compromise downstream catalytic enantioselectivity or device performance. Alternative reagents like NIS or I₂/HIO₃ frequently produce regioisomeric mixtures requiring chromatographic separation.

Metal-Free Oxidative Cyclization for Iodinated Heterocycle Synthesis

IPy2BF4 promotes cyclization of ortho-alkynyl-substituted carbonyl compounds with diverse nucleophiles (alcohols, carbon nucleophiles) at room temperature to give iodinated oxygen heterocycles in a metal-free process [1]. This is uniquely suited to medicinal chemistry programs synthesizing iodinated chromene, isochromene, and benzofuran libraries for late-stage diversification via cross-coupling, where residual transition-metal contamination from alternative Ag- or Au-catalyzed protocols would be unacceptable.

Glycosyl Fluoride Donor Synthesis for Stereoselective Glycosylation

IPy2BF4 converts thioglycosides and n-pentenyl glycosides to glycosyl fluorides, which serve as semiorthogonal glycosyl donors in oligosaccharide assembly [1]. The mild, room-temperature protocol avoids the strongly acidic or oxidizing conditions of DAST/Deoxofluor reagents, preserving acid-labile protecting groups and enabling convergent carbohydrate synthesis strategies that are incompatible with traditional fluorinating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(pyridine)iodonium tetrafluoroborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.